3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine
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Overview
Description
3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process may start with the formation of the thiophene ring, followed by the introduction of the amino, fluorophenyl, phenylsulfonyl, and dimethylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, amines, and sulfonyl chlorides, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or thiophene moieties.
Reduction: Reduction reactions could target the nitro groups if present, converting them to amines.
Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenated compounds and strong bases or acids as catalysts.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Medicine
Medicinal applications could include its use as a drug candidate, subject to further pharmacological studies to determine its efficacy and safety.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might act by binding to enzymes or receptors, thereby modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-((4-chlorophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- (3-Amino-5-((4-bromophenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(2,4-dimethylphenyl)methanone
Uniqueness
Compared to similar compounds, 3-(benzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(4-fluorophenyl)thiophene-2,4-diamine may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(4-fluoroanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3S2/c1-15-8-13-20(16(2)14-15)22(29)23-21(27)24(33(30,31)19-6-4-3-5-7-19)25(32-23)28-18-11-9-17(26)10-12-18/h3-14,28H,27H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWZPASUSQPLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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